1-Benzyl-3-methyl-1,4-diazepane;dihydrochloride
CAS No.:
Cat. No.: VC16476971
Molecular Formula: C13H22Cl2N2
Molecular Weight: 277.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H22Cl2N2 |
|---|---|
| Molecular Weight | 277.23 g/mol |
| IUPAC Name | 1-benzyl-3-methyl-1,4-diazepane;dihydrochloride |
| Standard InChI | InChI=1S/C13H20N2.2ClH/c1-12-10-15(9-5-8-14-12)11-13-6-3-2-4-7-13;;/h2-4,6-7,12,14H,5,8-11H2,1H3;2*1H |
| Standard InChI Key | PDFBGUMDLUWKAX-UHFFFAOYSA-N |
| Canonical SMILES | CC1CN(CCCN1)CC2=CC=CC=C2.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 1-benzyl-3-methyl-1,4-diazepane dihydrochloride consists of a diazepane ring—a seven-membered saturated heterocycle with nitrogen atoms at positions 1 and 4. The benzyl group (C₆H₅CH₂) at position 1 introduces aromaticity and lipophilicity, while the methyl group at position 3 contributes to steric effects and electronic modulation. The dihydrochloride salt formation involves protonation of both nitrogen atoms, enhancing aqueous solubility.
Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₂Cl₂N₂ |
| Molecular Weight | 277.23 g/mol |
| IUPAC Name | 1-benzyl-3-methyl-1,4-diazepane dihydrochloride |
| Canonical SMILES | CC1CN(CCCN1)CC2=CC=CC=C2.Cl.Cl |
| Hydrogen Bond Donors | 2 (from HCl) |
| Hydrogen Bond Acceptors | 4 (2 N, 2 Cl) |
The compound’s logP (partition coefficient) is estimated to be moderately lipophilic due to the benzyl group, facilitating membrane permeability in biological systems.
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR): Proton NMR reveals distinct signals for the benzyl aromatic protons (δ 7.2–7.4 ppm), methyl group (δ 1.0–1.2 ppm), and diazepane backbone protons (δ 2.5–3.5 ppm).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 277.23, consistent with the molecular weight.
Synthesis and Purification
Synthetic Routes
The synthesis typically involves a two-step process:
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Formation of 1-Benzyl-3-methyl-1,4-diazepane: Benzylamine reacts with 3-methyl-1,4-diazepane in a polar aprotic solvent (e.g., acetonitrile) under reflux, facilitated by a base such as triethylamine.
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Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt, which is purified via recrystallization from ethanol/water mixtures.
Reaction Scheme:
Industrial-Scale Production
Optimized conditions for large-scale synthesis include:
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Continuous Flow Reactors: Enhance reaction efficiency and yield.
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Chromatographic Purification: Reverse-phase HPLC ensures >98% purity .
Applications in Scientific Research
Material Science Applications
The compound’s rigid bicyclic structure makes it a candidate for:
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Ligand Design: Coordination with transition metals in catalytic systems.
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Polymer Additives: Enhancing thermal stability in polyamide composites .
Comparative Analysis with Related Compounds
(3R)-1-Benzyl-3-methyl-1,4-diazepan-2-one
This lactam derivative shares the diazepane core but replaces one amine with a ketone. Key differences include:
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Molecular Weight: 204.27 g/mol vs. 277.23 g/mol.
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Solubility: The lactam’s ketone group reduces water solubility compared to the dihydrochloride salt.
Table 2: Structural and Functional Comparison
| Property | 1-Benzyl-3-methyl-1,4-diazepane Dihydrochloride | (3R)-1-Benzyl-3-methyl-1,4-diazepan-2-one |
|---|---|---|
| Molecular Formula | C₁₃H₂₂Cl₂N₂ | C₁₂H₁₆N₂O |
| Nitrogen Positions | 1 and 4 | 1 and 4 |
| Functional Groups | Amines, Benzyl, Methyl | Lactam, Benzyl, Methyl |
| Aqueous Solubility | High (due to HCl) | Moderate |
Future Research Directions
Biological Profiling
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In Vivo Studies: Assess pharmacokinetics and toxicity in model organisms.
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Target Identification: Screen against neurological and metabolic targets using high-throughput assays .
Synthetic Advancements
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